molecular formula C20H20N4O3S B4526334 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B4526334
M. Wt: 396.5 g/mol
InChI Key: BXVCTUUBHVKATR-UHFFFAOYSA-N
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Description

The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a heterocyclic molecule featuring a pyridazinone core fused with a 4-methoxyphenyl substituent and linked via an acetamide bridge to a tetrahydrobenzothiazole moiety. The 4-methoxyphenyl group may enhance solubility and metabolic stability compared to non-polar substituents.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-27-14-8-6-13(7-9-14)15-10-11-19(26)24(23-15)12-18(25)22-20-21-16-4-2-3-5-17(16)28-20/h6-11H,2-5,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVCTUUBHVKATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, hydrazine derivatives, and thiazole compounds. The key steps involve:

    Condensation Reaction: 4-methoxybenzaldehyde reacts with hydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyridazinone ring.

    Acylation: The pyridazinone intermediate is then acylated with an appropriate acylating agent to introduce the acetamide group.

    Coupling Reaction: Finally, the acetamide derivative is coupled with the tetrahydrobenzo[d]thiazole moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of hydroxylated pyridazinone derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound’s pyridazinone core distinguishes it from oxazinones (), thiazolidinones (), and imidazo-thiadiazoles (). The tetrahydrobenzothiazole group shares sulfur-based electronic properties with thiadiazoles () but lacks the aromaticity of benzimidazoles (), which may alter bioavailability .

Substituent Effects: The 4-methoxyphenyl group in the target compound likely offers better solubility than the 4-cyanophenyl group in ’s derivatives, where cyano groups may reduce metabolic stability . Acetamide linkages are common across all compounds, suggesting a role in enhancing conformational flexibility or hydrogen-bonding interactions .

Thiazole/thiadiazole formation in and typically requires cyclization with sulfur-containing reagents, which may introduce scalability challenges compared to pyridazinone syntheses .

Biological Activity

The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O4C_{20}H_{19}N_{3}O_{4} with a molecular weight of approximately 397.5 g/mol. The structure features a pyridazine ring, a methoxyphenyl group, and a tetrahydrobenzo[d]thiazole moiety. These structural components contribute to its diverse biological activities.

Property Value
Molecular FormulaC20H19N3O4C_{20}H_{19}N_{3}O_{4}
Molecular Weight397.5 g/mol
Key Functional GroupsPyridazine, Methoxyphenyl, Tetrahydrobenzo[d]thiazole

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The exact mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways.
  • Antioxidant Activity : The presence of the methoxy group may confer antioxidant properties.

Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit a range of biological activities:

  • Anticancer Activity : Research has shown that derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines.
    • Case Study : A derivative showed an IC50 value of 27.3 μM against the T47D breast cancer cell line .
  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities.
    • Case Study : Compounds with similar structures have been tested against pathogenic bacteria with promising results .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are beneficial in treating inflammatory diseases .

Research Findings

Recent research highlights the importance of pyridazine derivatives in pharmacology:

  • A study indicated that pyridazine derivatives could be developed as potential drugs for various diseases due to their broad spectrum of activity .
  • Another investigation focused on the synthesis and evaluation of similar compounds for their biological activities, confirming their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

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